molecular formula C8H13NO4 B8494998 6-Nitromethyl-6-vinyl-[1,4]dioxepane

6-Nitromethyl-6-vinyl-[1,4]dioxepane

Cat. No.: B8494998
M. Wt: 187.19 g/mol
InChI Key: KFJDHLWMXKTKHP-UHFFFAOYSA-N
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Description

6-Nitromethyl-6-vinyl-[1,4]dioxepane is a seven-membered heterocyclic compound featuring a 1,4-dioxepane backbone substituted with nitromethyl and vinyl groups at the 6-position. Dioxepane derivatives are of interest in materials science and organic synthesis due to their conformational flexibility and functional group compatibility .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

6-ethenyl-6-(nitromethyl)-1,4-dioxepane

InChI

InChI=1S/C8H13NO4/c1-2-8(5-9(10)11)6-12-3-4-13-7-8/h2H,1,3-7H2

InChI Key

KFJDHLWMXKTKHP-UHFFFAOYSA-N

Canonical SMILES

C=CC1(COCCOC1)C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 6-Bromomethyl-1,4-dioxepane (): This derivative, bearing a bromomethyl group, is prone to nucleophilic substitution reactions.
  • 6-Methoxy-1,4-dioxepane (): Methoxy substituents influence conformational equilibria. For example, a methoxy group at position 6 adopts an axial orientation, stabilizing the TC3 conformation. The nitromethyl and vinyl groups in the target compound may similarly alter ring pseudorotation, though steric and electronic effects would differ significantly .

Ring-Size Comparisons: Dioxane vs. Dioxepane

  • Cyclic-6 (1,4-dioxane derivative) vs. Cyclic-7 (1,4-dioxepane derivative) ():

    Property Cyclic-6 (6-membered) Cyclic-7 (7-membered)
    Yield 93.9% 89.6%
    Total Acid Number (TAN) 0.15 mg KOH/g 0.22 mg KOH/g
    Total Base Number (TBN) 1.10 mg KOH/g 1.45 mg KOH/g

    The seven-membered dioxepane (Cyclic-7) exhibits higher TAN and TBN values than its six-membered counterpart, suggesting reduced acid resistance but enhanced alkaline stability. The nitromethyl group in the target compound may further modulate these properties due to its polar nature .

Esterification-Based Routes ():

Dioxepanes like Cyclic-7 are synthesized via acid-catalyzed esterification of dihydroxy fatty acid esters.

Physicochemical and Functional Properties

Bio-Lubricant Potential ():

Dioxepane derivatives such as Cyclic-7 exhibit bio-lubricant properties with:

  • Low iodine values (indicating oxidative stability).
  • Density and TBN values comparable to commercial lubricants.
    The nitromethyl group in 6-Nitromethyl-6-vinyl-[1,4]dioxepane could enhance polarity, improving lubricant film strength, while the vinyl group offers sites for crosslinking or polymerization .

Collision Cross-Section (CCS) Predictions ():

Structural analogs like 6-methylene-[1,4]dioxepane (C₆H₁₀O₂) have predicted CCS values of ~130–140 Ų.

Conformational Behavior ():


Substituents at the 6-position significantly influence pseudorotational equilibria in 1,4-dioxepanes:

  • Methoxy groups stabilize axial conformations (e.g., TC3).
  • Nitromethyl groups , being bulkier and more electronegative, may enforce unique conformational preferences, impacting solubility and reactivity.
Conformation Steric Energy (kcal/mol) Stability Trend
TC3 0.0 (reference) Most stable
TC7 +1.2 Less stable

These trends suggest that substituent steric effects dominate conformational stability in dioxepanes .

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